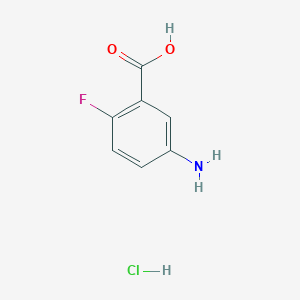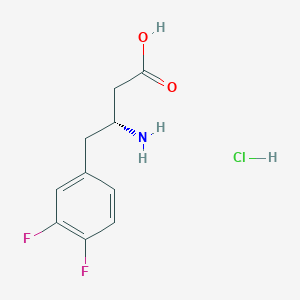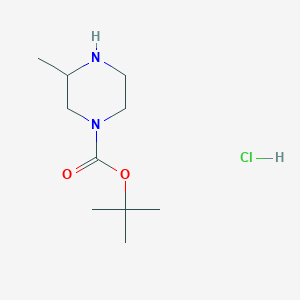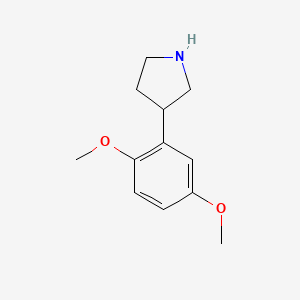
3-(2,5-Dimethoxyphenyl)pyrrolidin
Übersicht
Beschreibung
3-(2,5-Dimethoxyphenyl)pyrrolidine, commonly referred to as 3-DMPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 91-92 °C. 3-DMPP is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Der Pyrrolidinring, eine Kernstruktur in 3-(2,5-Dimethoxyphenyl)pyrrolidin, wird in der pharmazeutischen Chemie häufig für die Synthese von bioaktiven Verbindungen verwendet. Seine gesättigte Natur und sp3-Hybridisierung ermöglichen eine vielfältige Erforschung des Pharmakophorraums und tragen maßgeblich zur Stereochemie von Molekülen bei .
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann diese Verbindung aufgrund ihrer Dimethoxyphenylgruppe zur Herstellung neuer Materialien mit spezifischen optischen Eigenschaften verwendet werden. Diese Materialien könnten bei der Entwicklung organischer Elektronik, wie z. B. OLEDs oder leitfähiger Polymere, eingesetzt werden .
Chemische Synthese
This compound: dient als vielseitiges Zwischenprodukt in der chemischen Synthese. Es kann zur Konstruktion komplexer Moleküle verwendet werden, insbesondere bei der Synthese von Naturstoffen und Pharmazeutika, bei denen der Pyrrolidinring ein häufiges Motiv ist .
Chromatographie
Aufgrund seiner einzigartigen Struktur kann diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse verwendet werden, um Substanzen in einer Mischung durch Vergleich der Retentionszeiten zu identifizieren oder zu quantifizieren .
Analytische Chemie
In der analytischen Chemie könnte This compound bei der Entwicklung neuer analytischer Methoden, wie z. B. Spektroskopie oder Massenspektrometrie, zur Analyse komplexer biologischer Proben eingesetzt werden .
Biologische Studien
Die Struktur der Verbindung ermöglicht die Interaktion mit biologischen Molekülen und macht sie zu einem potenziellen Kandidaten für die Untersuchung von Protein-Ligand-Interaktionen oder Enzyminhibition, was für die Prozesse der Medikamentenentwicklung entscheidend ist .
Sicherheit und Toxikologie
Mechanistische Studien in der organischen Chemie
This compound: kann zur Untersuchung von Reaktionsmechanismen verwendet werden, wie z. B. der Cadogan-Reaktion, bei der Nitropyridine in Pyrrole umgewandelt werden, was Einblicke in die Synthese von heterocyclischen Verbindungen bietet .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 3-(2,5-dimethoxyphenyl)pyrrolidine, have a broad spectrum of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrolidine derivatives interact with their targets, leading to various changes . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with pyrrolidine derivatives, it is likely that the compound has diverse molecular and cellular effects .
Safety and Hazards
The safety data sheet for pyrrolidine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemische Analyse
Biochemical Properties
3-(2,5-Dimethoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 3-(2,5-Dimethoxyphenyl)pyrrolidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, 3-(2,5-Dimethoxyphenyl)pyrrolidine can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, 3-(2,5-Dimethoxyphenyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 3-(2,5-Dimethoxyphenyl)pyrrolidine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,5-Dimethoxyphenyl)pyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,5-Dimethoxyphenyl)pyrrolidine remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-(2,5-Dimethoxyphenyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(2,5-Dimethoxyphenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 3-(2,5-Dimethoxyphenyl)pyrrolidine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall biological activity. For example, its distribution in the liver can affect hepatic metabolism and detoxification processes .
Subcellular Localization
The subcellular localization of 3-(2,5-Dimethoxyphenyl)pyrrolidine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXGZDPEXFOZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647990 | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938458-95-8 | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
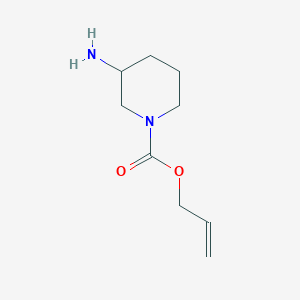

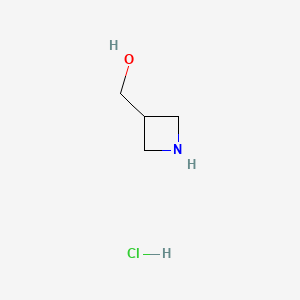


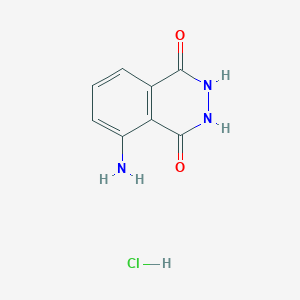

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
